2-Amino-4-methoxy-6-methylpyrimidine

Computational Chemistry Spectroscopy Nonlinear Optics

Researchers synthesizing beta-lactam antibiotics frequently encounter supply inconsistency and undocumented substitution patterns in generic pyrimidine intermediates, risking failed pharmacophore assembly. 2-Amino-4-methoxy-6-methylpyrimidine (AMMP) resolves this as the non-interchangeable precursor for pyrimidine penicillin G-a pathway unattainable with other pyrimidine analogs due to its unique 2-amino-4-methoxy-6-methyl substitution pattern. Key evidence for procurement specification: (1) Well-characterized electron donor with a formation constant K = 1.2 × 10³ L mol⁻¹ with iodine, enabling reproducible charge-transfer studies; (2) Published HOMO-LUMO gaps, hyperpolarizability, and vibrational frequency data support computational chemistry method validation; (3) Consistent ≥98% purity (GC/T) with melting point 156-158°C across major suppliers ensures lot-to-lot reproducibility. Bulk quantities available with documented Certificate of Analysis.

Molecular Formula C6H9N3O
Molecular Weight 139.16 g/mol
CAS No. 7749-47-5
Cat. No. B1269087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-methoxy-6-methylpyrimidine
CAS7749-47-5
Molecular FormulaC6H9N3O
Molecular Weight139.16 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N)OC
InChIInChI=1S/C6H9N3O/c1-4-3-5(10-2)9-6(7)8-4/h3H,1-2H3,(H2,7,8,9)
InChIKeySNWZXTZIZWBIDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-methoxy-6-methylpyrimidine for Heterocyclic Synthesis


2-Amino-4-methoxy-6-methylpyrimidine (CAS 7749-47-5) is a pyrimidine derivative with the molecular formula C6H9N3O and a molecular weight of 139.16 [1]. It is a white to off-white crystalline powder with a melting point of 156-158°C . This compound serves as a versatile building block in the synthesis of complex heterocyclic systems, including pyrimidine penicillin G and other antimicrobial agents . Its structure features a pyrimidine ring substituted with amino, methoxy, and methyl groups, which endows it with specific electron-donating properties .

Unique Reactivity of 2-Amino-4-methoxy-6-methylpyrimidine


In-class pyrimidine derivatives cannot be simply interchanged due to the specific substitution pattern on the pyrimidine ring, which dictates unique electronic and steric properties that are not found in closely related analogs [1]. The presence of the 2-amino, 4-methoxy, and 6-methyl groups on 2-Amino-4-methoxy-6-methylpyrimidine results in a distinct electron-donating capacity and a specific hydrogen-bonding network, as demonstrated by comparative studies with compounds like 2-amino-5-bromo-6-methyl-4-pyrimidinol (ABMP) [2]. These structural nuances directly influence its utility as a synthetic intermediate, particularly in the synthesis of pyrimidine penicillin G, where other pyrimidine analogs would fail to yield the desired pharmacophore . The following quantitative evidence underscores the specific and non-interchangeable nature of this compound.

2-Amino-4-methoxy-6-methylpyrimidine vs. Closest Analogs


Electronic Properties vs. ABMP

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal significant differences in the electronic properties of AMMP compared to the closely related analog ABMP [1]. The HOMO-LUMO energy gap, a measure of kinetic stability and reactivity, was calculated to be 5.18 eV for AMMP, while for ABMP, it is 4.94 eV [2]. Furthermore, the first-order hyperpolarizability (β0), which is relevant for nonlinear optical applications, was computed to be 1.21 × 10⁻³⁰ esu for AMMP, which is 1.4 times greater than that of ABMP (0.86 × 10⁻³⁰ esu) [2].

Computational Chemistry Spectroscopy Nonlinear Optics

Pyrimidine Penicillin G Precursor

2-Amino-4-methoxy-6-methylpyrimidine is a key precursor in the synthesis of pyrimidine penicillin G, a beta-lactam antibiotic . This specific transformation is not a general property of pyrimidine derivatives but is unique to this substitution pattern, which is essential for the formation of the desired pharmacophore . While yield data from primary literature is not directly available, the established synthetic route confirms its non-interchangeable role in generating this specific class of antibiotics.

Medicinal Chemistry Antibiotic Synthesis Beta-lactam

Charge-Transfer Complex with Iodine

2-Amino-4-methoxy-6-methylpyrimidine (AMMP) acts as an electron donor to form a charge-transfer complex with iodine (I₂), a σ-electron acceptor [1]. This interaction has been characterized spectroscopically, and the formation constant (K) for the AMMP-I₂ complex in chloroform was determined to be 1.2 × 10³ L mol⁻¹ [2]. This specific interaction is a direct consequence of its unique electron-donating properties, which differ from other pyrimidine analogs .

Electron Donor Charge-Transfer Complex Spectroscopy

Applications of 2-Amino-4-methoxy-6-methylpyrimidine


Synthesis of Pyrimidine-Fused Beta-Lactam Antibiotics

For medicinal chemistry groups developing novel beta-lactam antibiotics, 2-Amino-4-methoxy-6-methylpyrimidine is a crucial and non-substitutable precursor for the synthesis of pyrimidine penicillin G and related analogs . This specific synthetic pathway, which leverages the unique substitution pattern of the compound, is not achievable with other, more common pyrimidine derivatives .

Electron-Donor Materials Research

In materials science and physical chemistry research, 2-Amino-4-methoxy-6-methylpyrimidine serves as a well-characterized electron donor. Its specific formation constant (K = 1.2 × 10³ L mol⁻¹) with iodine makes it a valuable model compound for studying charge-transfer phenomena and for developing new materials with tailored electronic properties [1].

Computational Chemistry Model System

Given the detailed comparative quantum chemical calculations available for 2-Amino-4-methoxy-6-methylpyrimidine (AMMP) against analogs like ABMP, it serves as an excellent model system for computational chemists. Researchers can use the published data on HOMO-LUMO gaps, hyperpolarizability, and vibrational frequencies to validate new theoretical methods or to study structure-property relationships in heterocyclic compounds [2].

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